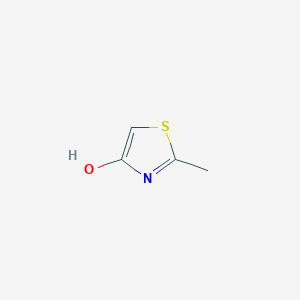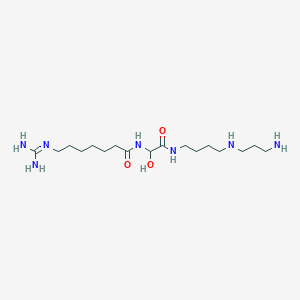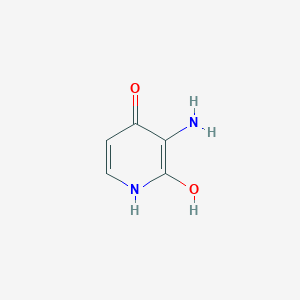
3-Aminopyridine-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of aminopyridine derivatives often involves coordination compounds, as demonstrated by the synthesis and characterization of zinc(II) coordination compounds with 3- and 4-aminopyridine (Dojer et al., 2015). Such syntheses typically involve reactions with metal acetates in aqueous or methanol solutions, leading to the formation of complex molecules with specific coordination to metal atoms.
Molecular Structure Analysis
The molecular and crystal structures of closely related compounds, such as nitroderivatives of aminopyridines, provide insight into the molecular arrangement and hydrogen bonding interactions present in these compounds (Bryndal et al., 2012). Such analyses often utilize X-ray diffraction and vibrational studies alongside quantum chemical calculations to elucidate the structures.
Chemical Reactions and Properties
Aminopyridines react with various reagents, leading to diverse products depending on the reactants and conditions. For instance, aminopyridines can undergo condensation with glyoxal and formaldehyde to form complex bicyclooctane and imidazolidine structures, showcasing the reactive versatility of the aminopyridine ring (Farnia et al., 1997).
Physical Properties Analysis
The study of crystalline forms and polymorphism in compounds related to aminopyridines, such as sulfapyridine, reveals the importance of molecular conformation and hydrogen bonding in determining the physical properties of these compounds (Bar & Bernstein, 1985). Such studies help in understanding the solid-state behavior of aminopyridine derivatives.
Chemical Properties Analysis
The regioselective synthesis of multisubstituted aminopyridines through copper-catalyzed reactions highlights the chemical reactivity and functionalization potential of aminopyridine derivatives (Zhou et al., 2013). These reactions allow for the modification of the pyridine ring and the introduction of various functional groups, impacting the chemical properties significantly.
科学的研究の応用
Synthesis and Biological Activity
Aminopyridines, including isomeric forms such as 3-aminopyridine, have been the subject of extensive studies due to their significant biological activities. These compounds have been synthesized through various methods and are known for their coordination with metals, leading to a range of biological activities. Researchers have developed efficient procedures for synthesizing aminopyridine derivatives, exploring their basicity, electric hindrance, and yield of isomeric forms, with a focus on optimizing bioactivity and minimizing toxicity (Orie, Duru, & Ngochindo, 2021).
Environmental Degradation
The degradation of aminopyridines, including 3-aminopyridine derivatives, in the environment has been studied, particularly focusing on advanced oxidation processes like Fenton and Photo-Fenton oxidation. These methods have proven effective in removing aminopyridines from water, optimizing conditions such as pH, hydrogen peroxide concentration, and reaction time. The use of iron extracted from laterite soil instead of traditional ferrous salts has shown promise in treating water bodies contaminated with aminopyridines, offering a cost-effective and environmentally friendly alternative (Karale, Manu, & Shrihari, 2014).
Safety And Hazards
3-Aminopyridine-2,4-diol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
特性
IUPAC Name |
3-amino-4-hydroxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLDQBKULOWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716280 |
Source


|
| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyridine-2,4-diol | |
CAS RN |
103792-82-1 |
Source


|
| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)

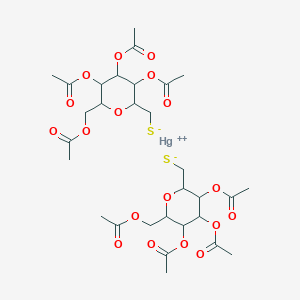
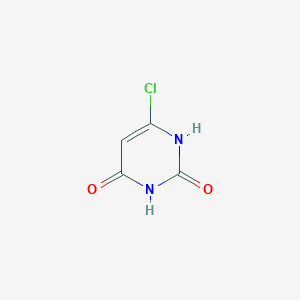
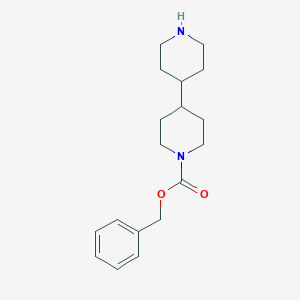
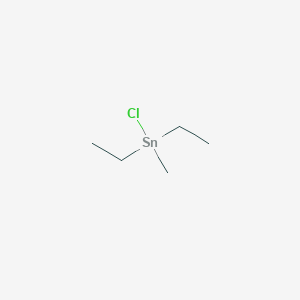
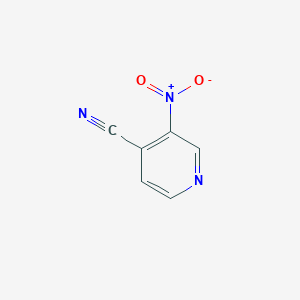
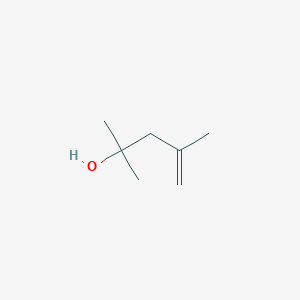
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)
